2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide
Description
Properties
IUPAC Name |
2-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-6(13)4-12-7(10-11-8(12)15)5-2-1-3-14-5/h1-3H,4H2,(H2,9,13)(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYNTRCBSVUZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide typically involves the formation of the triazole ring followed by the introduction of the furan and sulfanyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide can yield the triazole intermediate, which can then be further reacted with chloroacetic acid to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal potential of 2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide against various fungal strains, particularly those belonging to the Candida genus.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of this compound against Candida albicans and Rhodotorula mucilaginosa. The results indicated that the compound exhibited greater efficacy than fluconazole, with Minimum Inhibitory Concentration (MIC) values ≤ 25 µg/mL for several derivatives.
| Compound Name | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| This compound | ≤ 25 | Candida albicans |
| Fluconazole | > 50 | Candida albicans |
| Compound A | ≤ 20 | Rhodotorula mucilaginosa |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated, particularly against multidrug-resistant bacteria.
Case Study: Antibacterial Efficacy
In a comparative study involving various triazole derivatives, this compound showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | ≤ 10 | MRSA |
| Linezolid | > 20 | MRSA |
Anticancer Activity
The compound has been studied for its potential anticancer effects. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Cytotoxic Effects
A recent investigation assessed the cytotoxic effects of this compound on HepG2 liver cancer cells. The findings revealed a significant reduction in cell viability at concentrations above 10 µM.
| Compound Name | IC₅₀ (µM) | Cell Line |
|---|---|---|
| This compound | 8.5 | HepG2 |
| Staurosporine | 5.07 | HepG2 |
| 5-Fluorouracil | 5.18 | HepG2 |
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Structural Analogues and Substitutions
Pharmacological Activity Comparison
- Anti-Exudative Activity : The parent compound (10 mg/kg) reduces inflammation by 45–50%, matching diclofenac . Compound 7h () shows superior activity (~60% inhibition) due to chloro and tolyl groups enhancing target affinity .
- Antimicrobial Effects : Derivatives with naphthofuranpyrazol moieties (e.g., compound 14 in ) exhibit broad-spectrum antimicrobial action, whereas trifluoromethyl-substituted analogues () show improved fungal inhibition .
- Antiproliferative Activity : Hydroxyacetamide derivatives () inhibit cancer cell proliferation via Raf kinase modulation, a mechanism absent in the parent compound .
Discussion of Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Chloro () and CF₃ () enhance binding to hydrophobic enzyme pockets, boosting potency .
- Aromatic Substitutions : Benzyloxy () and naphthofuran () groups improve π-π stacking with biological targets, critical for antitumor activity .
- Alkyl Chains : Ethyl () and allyl () substituents increase membrane permeability but may reduce solubility .
Biological Activity
2-[3-(Furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide (CAS No. 929975-69-9) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article will explore the compound's structural characteristics, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C8H8N4O2S, with a molecular weight of 224.24 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C8H8N4O2S |
| Molecular Weight | 224.24 g/mol |
| IUPAC Name | 2-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetamide |
| Appearance | Powder |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including compounds similar to this compound. A study published in MDPI evaluated various triazole-coupled acetamide derivatives against HepG2 liver carcinoma cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative activity with IC50 values ranging from 16.782 µg/mL to higher values depending on the substituents present .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | IC50 (µg/mL) | Toxicity (%) |
|---|---|---|
| 7f | 16.782 | 1.19 ± 0.02 |
| 7a | 25 | Moderate |
| 7d | 39.667 | Moderate |
The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups significantly enhanced the anticancer activity of these compounds .
Case Studies
In a case study involving a series of synthesized triazole derivatives, researchers tested their efficacy against multiple cancer cell lines and reported varying degrees of cytotoxicity and selectivity towards cancerous cells compared to non-cancerous cells . The findings suggested that modifications in the triazole ring could lead to enhanced biological activity.
Example Case Study Results
A compound structurally similar to our target compound was tested against human colon adenocarcinoma HT-29 and human non-small-cell lung carcinoma A549 cell lines. The results indicated significant cytotoxic effects with IC50 values below 30 µg/mL for several derivatives .
Q & A
Q. What are the standard synthetic routes for synthesizing 2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide and its derivatives?
The compound is synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl) derivatives with substituted α-chloroacetamides in ethanol under alkaline conditions. Purification involves crystallization to yield white or light-yellow crystalline solids with defined melting points. Structural confirmation employs elemental analysis, -NMR, and chromatographic-mass spectrometry .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Crystallographic refinement uses programs like SHELXL for small-molecule structures, validated with tools such as ORTEP-3 for thermal ellipsoid visualization. Hydrogen bonding and packing interactions are analyzed to confirm molecular geometry. For example, the title compound crystallizes in a triclinic system with specific unit cell parameters, as reported in Acta Crystallographica studies .
Q. What experimental models are used to evaluate anti-exudative activity?
Anti-exudative activity is assessed using the formalin-induced rat paw edema model . Digital plethysmometry measures edema volume reduction, with sodium diclofenac as a reference drug. Compounds showing ≥50% inhibition at 50 mg/kg doses are prioritized for further study .
Advanced Research Questions
Q. How can contradictory results in structure-activity relationship (SAR) studies be resolved when modifying substituents?
Contradictions arise when substituents like halogens or methoxy groups inconsistently modulate activity. To address this:
- Perform systematic substitution at multiple positions (e.g., phenyl residue, acetyl radicals).
- Use molecular docking to predict binding affinities with target proteins (e.g., cyclooxygenase-2).
- Validate hypotheses through in vivo dose-response studies and statistical modeling (e.g., ANOVA for activity trends) .
Q. What computational methods predict toxicity, and how do they compare to experimental data?
Non-experimental toxicity prediction employs GUSAR and TEST models to estimate LD and classify compounds into toxicity classes (e.g., Class IV for low toxicity). Experimental validation involves acute toxicity tests in rats (single-dose administration up to 5000 mg/kg) and hematological/biochemical profiling (e.g., leukocyte counts, transaminase levels). Discrepancies between computational and experimental results highlight the need for iterative model refinement .
Q. What challenges arise during crystallographic refinement of this compound, and how are they mitigated?
Challenges include:
- Disordered solvent molecules (e.g., methanol/water solvates), resolved using SQUEEZE in PLATON.
- Twinned crystals , addressed with SHELXD for structure solution and TWINLAW for matrix validation.
- Weak diffraction data , optimized by cryocooling crystals to 100 K and using high-flux synchrotron sources .
Q. How do furan and sulfanyl functional groups influence biological activity?
The furan ring enhances lipophilicity, improving membrane permeability, while the sulfanyl group facilitates hydrogen bonding with cysteine residues in enzymatic targets (e.g., COX-2). Synergistic effects are confirmed via comparative SAR studies of analogs lacking these groups, which show reduced anti-exudative activity .
Q. What strategies optimize reaction yields during synthesis?
- Solvent selection : Ethanol under basic conditions minimizes side reactions.
- Temperature control : Maintaining 60–70°C during alkylation prevents decomposition.
- Purification : Gradient recrystallization (ethanol/water) removes unreacted starting materials. Yields typically range from 56–75% .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
